molecular formula C10H25N2OP B11762349 N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

Cat. No.: B11762349
M. Wt: 220.29 g/mol
InChI Key: PTTBIXBXKOERJH-UHFFFAOYSA-N
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Description

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is a chemical compound with a complex structure that includes tert-butyl, propan-2-ylamino, and phosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butylamine with propan-2-ylamine in the presence of a phosphorylating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated amines, while reduction can produce simpler amine derivatives.

Scientific Research Applications

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butoxycarbonyl)ethanolamine: A compound with similar structural features but different functional groups.

    Sulfur compounds: Share some chemical properties but differ in their specific applications and reactivity.

Uniqueness

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H25N2OP

Molecular Weight

220.29 g/mol

IUPAC Name

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

InChI

InChI=1S/C10H25N2OP/c1-8(2)11-14(13,10(5,6)7)12-9(3)4/h8-9H,1-7H3,(H2,11,12,13)

InChI Key

PTTBIXBXKOERJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(C(C)(C)C)NC(C)C

Origin of Product

United States

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